molecular formula C5H6N4O2 B3027821 1H-Pyrazole-3,5-dicarboxamide CAS No. 1397683-79-2

1H-Pyrazole-3,5-dicarboxamide

Cat. No.: B3027821
CAS No.: 1397683-79-2
M. Wt: 154.13
InChI Key: ZVXTUAKXYXKULZ-UHFFFAOYSA-N
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Description

1H-Pyrazole-3,5-dicarboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms at positions 3, 4, and 5

Mechanism of Action

Target of Action

1H-Pyrazole-3,5-dicarboxamide is a heterocyclic compound that has been found to interact with several targets. Similar compounds have been known to interact with various receptors and enzymes, influencing a broad range of biological activities .

Mode of Action

It has been suggested that it may hydrolyze the second messenger camp, which is a key regulator of many important physiological processes . This interaction could lead to changes in cellular signaling and function.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3,5-dicarboxamide can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazine with 1,3-dicarbonyl compounds. This reaction typically proceeds under mild conditions and can be catalyzed by various transition metals such as nickel or copper . Another method includes the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which offers mild conditions and broad substrate scope .

Industrial Production Methods: Industrial production of this compound often involves large-scale cyclocondensation reactions using hydrazine and 1,3-dicarbonyl compounds. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-3,5-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Pyrazole-3,5-dicarboxylic acid.

    Reduction: Pyrazole-3,5-dicarboxamide derivatives.

    Substitution: N-substituted pyrazole-3,5-dicarboxamides.

Comparison with Similar Compounds

1H-Pyrazole-3,5-dicarboxamide can be compared with other similar compounds, such as:

    1H-Pyrazole-3,5-dicarboxylic acid: This compound is an oxidized form of this compound and has different chemical properties and reactivity.

    3,5-Dimethylpyrazole: This compound has methyl groups at positions 3 and 5, which significantly alter its chemical behavior and applications.

    1H-Pyrazole-4-carboxamide:

The uniqueness of this compound lies in its specific substitution pattern, which allows for a wide range of chemical modifications and applications.

Properties

IUPAC Name

1H-pyrazole-3,5-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2/c6-4(10)2-1-3(5(7)11)9-8-2/h1H,(H2,6,10)(H2,7,11)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXTUAKXYXKULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(=O)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80712270
Record name 1H-Pyrazole-3,5-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80712270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1397683-79-2
Record name 1H-Pyrazole-3,5-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80712270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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